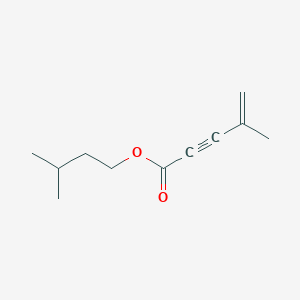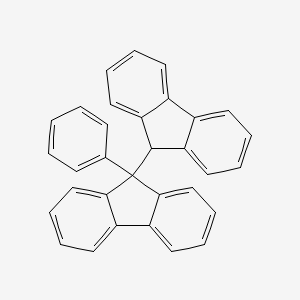
9-Phenyl-9H,9'H-9,9'-bifluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-9H,9’H-9,9’-bifluorene is a polycyclic aromatic hydrocarbon with the molecular formula C26H18. It is composed of two fluorene units connected by a phenyl group at the 9-position of each fluorene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H,9’H-9,9’-bifluorene typically involves the coupling of fluorene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a fluorene boronic acid derivative reacts with a fluorene halide derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of 9-Phenyl-9H,9’H-9,9’-bifluorene may involve large-scale coupling reactions using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-9H,9’H-9,9’-bifluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-Phenyl-9H,9’H-9,9’-bifluorene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Chemistry: Serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging
Mécanisme D'action
The mechanism of action of 9-Phenyl-9H,9’H-9,9’-bifluorene in various applications depends on its ability to interact with other molecules and materials. In organic electronics, its conjugated π-system allows for efficient charge transport and light emission. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bifluorene: Lacks the phenyl group at the 9-position, resulting in different electronic and structural properties.
9-Phenylfluorene: Contains only one fluorene unit with a phenyl group, making it less complex than 9-Phenyl-9H,9’H-9,9’-bifluorene
Uniqueness
9-Phenyl-9H,9’H-9,9’-bifluorene is unique due to its dual fluorene structure connected by a phenyl group, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .
Propriétés
Numéro CAS |
76756-37-1 |
|---|---|
Formule moléculaire |
C32H22 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
9-(9H-fluoren-9-yl)-9-phenylfluorene |
InChI |
InChI=1S/C32H22/c1-2-12-22(13-3-1)32(29-20-10-8-16-25(29)26-17-9-11-21-30(26)32)31-27-18-6-4-14-23(27)24-15-5-7-19-28(24)31/h1-21,31H |
Clé InChI |
YQEKMCKFSLFFDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


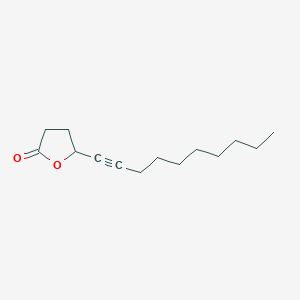
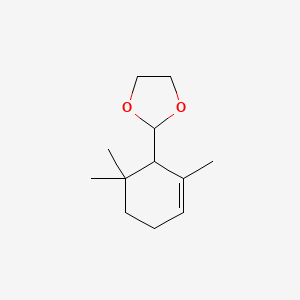
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
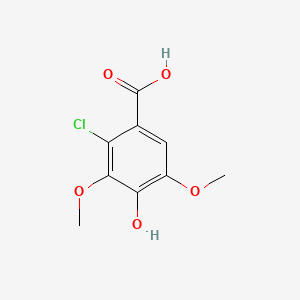
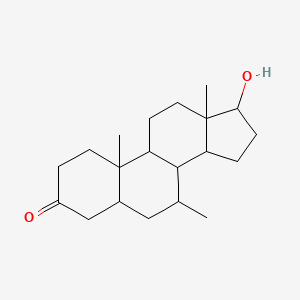
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
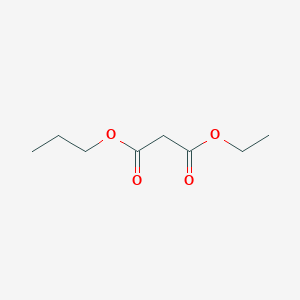
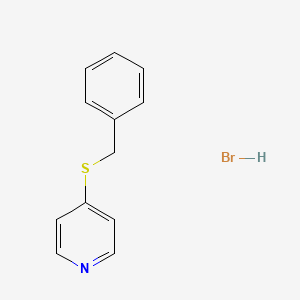
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)

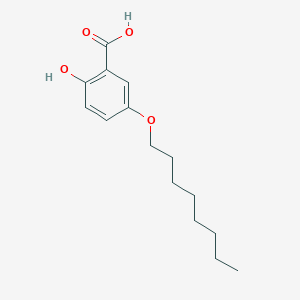
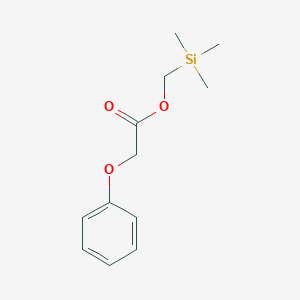
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
